(3-formylphenyl) N-phenylcarbamate
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Overview
Description
(3-formylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzaldehyde, featuring a phenylamino group and a carbonyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-formylphenyl) N-phenylcarbamate typically involves the reaction of benzaldehyde with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(3-formylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(3-formylphenyl) N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-formylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.
Phenyl isocyanate: A compound with a phenyl group attached to an isocyanate functional group.
N-Phenylcarbamate: A compound with a phenyl group attached to a carbamate functional group.
Uniqueness
(3-formylphenyl) N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
37070-87-4 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24g/mol |
IUPAC Name |
(3-formylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H11NO3/c16-10-11-5-4-8-13(9-11)18-14(17)15-12-6-2-1-3-7-12/h1-10H,(H,15,17) |
InChI Key |
ULKIBGXLQKRMMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
Key on ui other cas no. |
37070-87-4 |
solubility |
29.2 [ug/mL] |
Origin of Product |
United States |
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